molecular formula C14H13F3N2O2 B14863232 1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14863232
M. Wt: 298.26 g/mol
InChI Key: GFBMTJGNLCTYDZ-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules, making it valuable in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-trifluoromethylphenylhydrazine with a suitable diketone or triketone precursor under acidic conditions. For instance, the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine has been reported to yield trifluoromethylated pyrazoles .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. Biocatalytic methods using enzymes like lipase have also been explored for the preparation of related compounds, offering a greener alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the pyrazole ring or the carboxylic acid group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Trifluoromethyl-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

5-propan-2-yl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H13F3N2O2/c1-8(2)12-7-11(13(20)21)18-19(12)10-5-3-9(4-6-10)14(15,16)17/h3-8H,1-2H3,(H,20,21)

InChI Key

GFBMTJGNLCTYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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